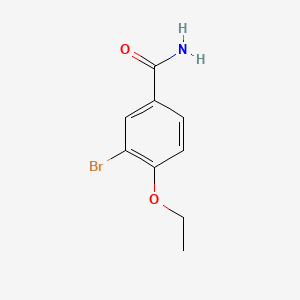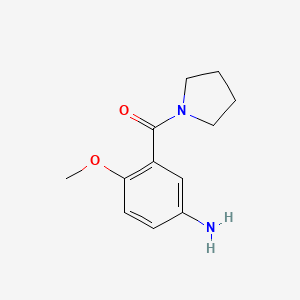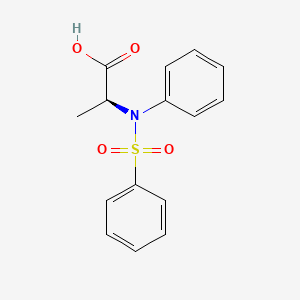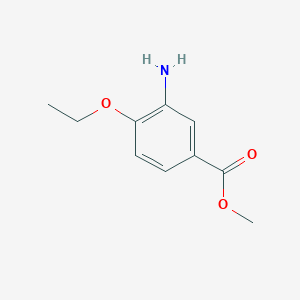![molecular formula C13H8F3NO2 B1386015 4-{[3-(Trifluorometil)piridin-2-il]oxi}benzaldehído CAS No. 1086379-05-6](/img/structure/B1386015.png)
4-{[3-(Trifluorometil)piridin-2-il]oxi}benzaldehído
Descripción general
Descripción
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (4-TFPB) is an organic compound with a unique chemical structure that has recently become a popular research topic due to its potential applications in the synthesis of drugs, materials, and other compounds.
Aplicaciones Científicas De Investigación
Industria Agroquímica
Los derivados de trifluorometilpiridina (TFMP), como el 4-{[3-(Trifluorometil)piridin-2-il]oxi}benzaldehído, desempeñan un papel importante en la industria agroquímica. Se utilizan principalmente en la síntesis de ingredientes activos para pesticidas. La combinación única de las propiedades fisicoquímicas del átomo de flúor y las características del grupo piridina contribuyen a la actividad biológica de estos compuestos. Esto ha llevado al desarrollo de más de 20 nuevos agroquímicos que contienen TFMP con nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de TFMP se utilizan en productos farmacéuticos, y cinco productos farmacéuticos que contienen el grupo TFMP han recibido la aprobación de comercialización. Estos compuestos se utilizan a menudo debido a sus propiedades únicas que imparte el átomo de flúor, que puede afectar significativamente la actividad biológica y las propiedades físicas de las moléculas de los fármacos .
Síntesis de Compuestos Fluorados
En química orgánica, la incorporación de flúor en las moléculas es un área clave de investigación debido a la capacidad del elemento para alterar el comportamiento de un compuesto. This compound se puede utilizar como intermedio en la síntesis de productos químicos orgánicos fluorados, que tienen aplicaciones en diversos campos, incluidos los medicamentos, la electrónica y la catálisis .
Productos Veterinarios
Además de los productos farmacéuticos para humanos, los derivados de TFMP también se utilizan en la industria veterinaria. Dos productos veterinarios que contienen el grupo TFMP están en el mercado, y su desarrollo está impulsado por las mismas propiedades únicas que hacen que estos compuestos sean valiosos en la medicina humana .
Desarrollo de Pesticidas
El desarrollo de nuevos pesticidas a menudo implica el uso de derivados de TFMP debido a su eficacia en la protección de los cultivos. La introducción del fluazifop-butil, un derivado de TFMP, marcó el comienzo del uso de estos compuestos en el mercado agroquímico. Desde entonces, el grupo TFMP se ha convertido en un componente crucial en el diseño de nuevos pesticidas .
Investigación sobre las Actividades Biológicas
Las actividades biológicas de los derivados de TFMP, incluido el This compound, son objeto de investigación en curso. Se cree que la combinación de las propiedades únicas del flúor y las características del anillo de piridina contribuye a los efectos biológicos observados, razón por la cual estos compuestos se estudian ampliamente tanto en el contexto agroquímico como en el farmacéutico .
Mecanismo De Acción
The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is still not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with other molecules. This intermediate can be formed through the reaction of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde with a variety of reagents, including alcohols and metal ions. The reaction of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde with metal ions can lead to the formation of a complex that can then react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde are not yet fully understood. However, it has been shown to have a variety of effects on cells and tissues, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of angiogenesis. In addition, 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of ways. In addition, it is relatively stable and has a wide range of potential applications. However, it is important to note that 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a potentially hazardous chemical, and it should be handled with care.
Direcciones Futuras
The potential applications of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde continue to be explored, and there are a number of potential future directions for research. These include the development of new methods for the synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, the exploration of its potential therapeutic applications, the study of its effects on cells and tissues, and the development of new materials based on its chemical structure. In addition, further research into the mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde could lead to a better understanding of its effects on cells and tissues.
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-2-1-7-17-12(11)19-10-5-3-9(8-18)4-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMLSPSVNXNJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203513 | |
| Record name | Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-05-6 | |
| Record name | Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B1385933.png)


![(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1385936.png)

amine](/img/structure/B1385942.png)

amine](/img/structure/B1385945.png)





